molecular formula C19H23NO B1667132 布拉卡塞明 CAS No. 195615-83-9

布拉卡塞明

货号 B1667132
CAS 编号: 195615-83-9
分子量: 281.4 g/mol
InChI 键: BOTHKNZTGGXFEQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Blarcamesine, also known as Anavex 2-73, is a small molecule . It is an agonist of the intracellular sigma-1 chaperone protein and a mixed ligand for sigma1/muscarinic receptors . It is being investigated for its potential in treating neurodegenerative and neurodevelopmental disorders including Alzheimer’s Disease, Parkinson’s Disease Dementia, and Parkinson’s Disease .


Molecular Structure Analysis

The chemical name of Blarcamesine is Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine hydrochloride . Its molecular formula is C19H23NO and it has a molecular weight of 281.399 g/mol .


Chemical Reactions Analysis

Blarcamesine reportedly binds the sigma-1 receptor in the high nanomolar and the muscarinic receptor in the low micromolar range . It has been reported to have memory-preserving and neuroprotective effects in mice treated with the muscarinic receptor antagonist scopolamine, with synthetic Aβ oligomer injection, or with the NMDA receptor agonist dizocilpine .

科学研究应用

  1. 阿尔茨海默病治疗

    • 布拉卡塞明正在被研究作为阿尔茨海默病的治疗方法。它是一种选择性西格玛-1受体(SIGMAR1)激动剂,在 2a 期试验(NCT02244541)中研究了其安全性和有效性。在达到其主要安全性终点后,该试验进一步延长,表明有望治疗阿尔茨海默病 (Hampel 等,2020)
  2. 瑞特综合征治疗

    • 在瑞特综合征(一种严重的神经发育障碍)中,布拉卡塞明已显示出作为治疗剂的潜力。它在改善小鼠模型中与瑞特综合征相关的多种运动、感觉和自主表型方面显示出疗效。该药物在钙稳态和线粒体功能中的作用使其成为治疗这种疾病的有力候选者 (Kaufmann 等,2019)
  3. 脆性 X 综合征治疗

    • 布拉卡塞明也已在脆性 X 综合征(FXS)中进行了研究,脆性 X 综合征是智力障碍和自闭症谱系障碍最普遍的遗传形式。在 FXS 的小鼠模型中,布拉卡塞明的给药使关键的神经行为表型正常化,表明其作为 FXS 候选药物的潜力。这项研究进一步支持了西格玛-1 受体作为 FXS 和其他神经发育障碍治疗靶点的可行性 (Reyes 等,2021)
  4. 了解药物构型

    • 已经对布拉卡塞明对映异构体的绝对构型进行了研究,以提高对该药物结构的理解。这对于其最终以对映纯净的形式进行销售和应用至关重要,这是药物开发过程中至关重要的一步 (Szokol 等,2022)

作用机制

Blarcamesine acts as an agonist at the human SIGMAR1 and CHRM1 receptors . It reportedly binds the sigma-1 receptor in the high nanomolar and the muscarinic receptor in the low micromolar range . The sigma-1 receptor forms heterodimers with many other membrane receptors, influencing multiple cellular pathways and physiological processes .

未来方向

Blarcamesine has shown promise in clinical trials for the treatment of Alzheimer’s Disease, Parkinson’s Disease Dementia, and Parkinson’s Disease . It has also shown potential as a treatment for Rett syndrome . Anavex Life Sciences, the company developing Blarcamesine, plans to proceed to a pivotal trial for Parkinson’s disease .

属性

IUPAC Name

1-(2,2-diphenyloxolan-3-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-20(2)15-18-13-14-21-19(18,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18H,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTHKNZTGGXFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCOC1(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60941344
Record name Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

195615-83-9
Record name Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195615-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Blarcamesine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195615839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Blarcamesine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05592
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BLARCAMESINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T210MMZ3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Blarcamesine
Reactant of Route 2
Blarcamesine
Reactant of Route 3
Blarcamesine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Blarcamesine
Reactant of Route 5
Reactant of Route 5
Blarcamesine
Reactant of Route 6
Reactant of Route 6
Blarcamesine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。